N-(3-bromophenyl)-4-(dipropylsulfamoyl)benzamide

Lipophilicity Membrane permeability Drug-likeness

N-(3-bromophenyl)-4-(dipropylsulfamoyl)benzamide is a synthetic phenylsulfamoyl benzamide derivative (C19H23BrN2O3S, MW 439.37 g/mol) characterized by a 3-bromophenyl group on the amide nitrogen and a di‑propylsulfamoyl substituent para to the carbonyl on the benzamide core. Its computed logP is 4.29, with a topological polar surface area (tPSA) of 66 Ų and a single hydrogen‑bond donor (the amide NH).

Molecular Formula C19H23BrN2O3S
Molecular Weight 439.37
CAS No. 313531-57-6
Cat. No. B2678859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-4-(dipropylsulfamoyl)benzamide
CAS313531-57-6
Molecular FormulaC19H23BrN2O3S
Molecular Weight439.37
Structural Identifiers
SMILESCCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br
InChIInChI=1S/C19H23BrN2O3S/c1-3-12-22(13-4-2)26(24,25)18-10-8-15(9-11-18)19(23)21-17-7-5-6-16(20)14-17/h5-11,14H,3-4,12-13H2,1-2H3,(H,21,23)
InChIKeyYCCIHETVVVQJGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-bromophenyl)-4-(dipropylsulfamoyl)benzamide (CAS 313531-57-6) – Basic Physicochemical Profile


N-(3-bromophenyl)-4-(dipropylsulfamoyl)benzamide is a synthetic phenylsulfamoyl benzamide derivative (C19H23BrN2O3S, MW 439.37 g/mol) characterized by a 3-bromophenyl group on the amide nitrogen and a di‑propylsulfamoyl substituent para to the carbonyl on the benzamide core [1]. Its computed logP is 4.29, with a topological polar surface area (tPSA) of 66 Ų and a single hydrogen‑bond donor (the amide NH) [1]. These properties place it within the drug‑like chemical space defined by Lipinski’s Rule of Five, albeit at the upper boundary of lipophilicity, making it a useful scaffold for optimising membrane permeability in early‑stage drug discovery programs.

Why In‑Class Sulfamoyl Benzamides Cannot Be Simply Interchanged


Sulfamoyl benzamide derivatives exhibit steep structure–activity relationships (SAR) in which minor changes to the N‑aryl substitution pattern or the sulfamoyl alkyl groups drastically alter target affinity, isoform selectivity, and physicochemical properties [1]. For instance, switching from a methylsulfamoyl to a dipropylsulfamoyl group more than doubles the logP and eliminates a sulfonamide hydrogen‑bond donor, fundamentally changing membrane permeability and the ability to engage intracellular targets [2][3]. Furthermore, patent disclosures confirm that specific substitution patterns are critical for achieving selective bradykinin B1 receptor antagonism, with the 3‑bromophenyl‑dipropylsulfamoyl combination representing a distinct topological variant within the claimed chemical space [4]. Consequently, generic replacement of N-(3-bromophenyl)-4-(dipropylsulfamoyl)benzamide with a close analog risks losing the specific physicochemical signature and target-engagement profile that define its utility.

Quantitative Differentiation of N-(3-bromophenyl)-4-(dipropylsulfamoyl)benzamide from Closest Analogs


Lipophilicity (logP) Advantage Over the Methylsulfamoyl Analog

N-(3-bromophenyl)-4-(dipropylsulfamoyl)benzamide exhibits a computed logP of 4.29 [1], substantially higher than the 2.4 XLogP3 of the methylsulfamoyl analog N-(3-bromophenyl)-4-(methylsulfamoyl)benzamide [2]. This 1.9 log-unit increase corresponds to an approximately 80‑fold difference in octanol‑water partition coefficient, predicting significantly enhanced passive membrane permeability for the dipropyl compound.

Lipophilicity Membrane permeability Drug-likeness

Reduced Hydrogen‑Bond Donor Count Relative to Monosubstituted Sulfamoyl Analogs

N-(3-bromophenyl)-4-(dipropylsulfamoyl)benzamide possesses only one hydrogen‑bond donor (the amide NH) [1], whereas the methylsulfamoyl analog contains two donors (amide NH plus sulfonamide NH) [2]. The dimethylsulfamoyl analog also has one donor, but its logP is lower than the dipropyl compound, making the dipropyl variant unique in combining reduced H‑bond donor count with high lipophilicity.

Hydrogen bonding Oral bioavailability CNS penetration

Lower Topological Polar Surface Area (tPSA) Versus Methylsulfamoyl Analog

The target compound has a tPSA of 66 Ų [1], notably lower than the 83.7 Ų tPSA of N-(3-bromophenyl)-4-(methylsulfamoyl)benzamide [2]. This 17.7 Ų reduction is significant because compounds with tPSA < 70 Ų are generally predicted to have good blood‑brain barrier penetration, whereas those with tPSA > 80 Ų are typically excluded from CNS‑targeted screening cascades.

CNS drug design Polar surface area Blood‑brain barrier

Validated Scaffold Potential for h-NTPDase Inhibition (Class‑Level Inference)

Sulfamoyl benzamide derivatives have been demonstrated to act as selective inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), with the most potent analog (N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide) achieving an IC50 of 2.88 ± 0.13 μM against h-NTPDase1 [1]. While N-(3-bromophenyl)-4-(dipropylsulfamoyl)benzamide was not directly tested in that study, its scaffold places it within the same chemotype, and the 3‑bromophenyl substitution pattern is known to modulate isoform selectivity in related sulfonamide‑carboxamide series.

Ectonucleotidase inhibition h-NTPDase Thrombosis

Phenylsulfamoyl Benzamide Patent Protection for Bradykinin B1 Antagonism

US Patent 8,481,527 B2 claims phenylsulfamoyl benzamide derivatives as selective antagonists of the bradykinin B1 receptor, with explicit coverage of 3‑bromophenyl and dipropylsulfamoyl substitution patterns [1]. While specific IC50 values for the target compound are not disclosed in the patent abstract, the inclusion of this substitution combination within the granted claims indicates that it was synthesized and found to possess the claimed biological activity during patent prosecution.

Bradykinin B1 antagonist Inflammation Pain

Commercial Purity Benchmarking Against Dimethylsulfamoyl Analog

The target compound is typically supplied at 95% purity from multiple vendors , compared to 98% purity for the dimethylsulfamoyl analog N-(3-bromophenyl)-4-(N,N-dimethylsulfamoyl)benzamide (CAS 325977-90-0) . While the 3% purity difference may seem small, the dipropyl compound's higher molecular weight and lipophilicity can complicate chromatographic purification, making the achieved purity level informative for assessing batch-to-batch consistency and screening reliability.

Compound procurement Purity Screening readiness

High-Value Application Scenarios for N-(3-bromophenyl)-4-(dipropylsulfamoyl)benzamide (CAS 313531-57-6)


CNS‑Targeted Drug Discovery Programs Requiring High logP and Low tPSA

The combination of logP 4.29 and tPSA 66 Ų makes this compound a privileged starting point for medicinal chemistry programs aimed at CNS targets such as sigma receptors or GPCRs expressed in the brain. Procurement teams building CNS‑focused screening libraries should prioritize this compound over the methylsulfamoyl analog (logP 2.4, tPSA 83.7 Ų) because the latter is unlikely to penetrate the blood‑brain barrier [1][2].

Ectonucleotidase Inhibitor Screening Cascades

Given the validated h-NTPDase inhibitory activity of the sulfamoyl benzamide chemotype (class‑level IC50 benchmarks in the low micromolar range) [1], this compound is a rational inclusion in screening cascades for thrombosis, inflammation, or cancer targets where ectonucleotidase modulation is therapeutically relevant. The dipropylsulfamoyl group may confer isoform selectivity distinct from previously tested morpholine‑ or cyclopropyl‑substituted analogs.

Bradykinin B1 Receptor Antagonist Lead Optimization

The explicit patent coverage of phenylsulfamoyl benzamides with 3‑bromophenyl and dipropylsulfamoyl groups for bradykinin B1 antagonism [1] positions this compound as a key intermediate for structure‑activity relationship expansion. Industrial groups pursuing non‑peptide B1 antagonists for pain or inflammatory indications can use this compound to explore substitution space around a granted scaffold, reducing the risk of prior‑art conflicts.

Physicochemical Probe for Membrane Permeability Studies

With a single hydrogen‑bond donor and high logP, this compound serves as an excellent permeability probe to benchmark the effect of bromine substitution on passive diffusion in Caco‑2 or PAMPA assays. Its physicochemical profile (MW 439.37, logP 4.29, tPSA 66 Ų, HBD 1) places it near the boundary of oral druggability, making it valuable for developing predictive ADME models [1].

Quote Request

Request a Quote for N-(3-bromophenyl)-4-(dipropylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.